1-Ethenyl-1-Methyl-Silanediol 1,1-Diacetate
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Overview
Description
Vinylmethyldiacetoxysilane, with the chemical formula C7H12O4Si and CAS registry number 2944-70-9, is a colorless liquid known for its applications in various chemical processes. It is characterized by its vinyl and acetoxy functional groups, making it a versatile compound in the field of organosilicon chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinylmethyldiacetoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of dichloromethylvinylsilane with acetic anhydride in the presence of triethanolamine. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 3-4 hours .
Industrial Production Methods: In industrial settings, the production of vinylmethyldiacetoxysilane often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Vinylmethyldiacetoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and acetic acid.
Condensation: Forms siloxane bonds through the elimination of acetic acid.
Electrophilic Substitution: The vinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Electrophilic Substitution: Requires electrophiles such as halogens or acids.
Major Products Formed:
Hydrolysis: Produces silanols and acetic acid.
Condensation: Forms siloxane polymers.
Electrophilic Substitution: Results in substituted vinylsilane derivatives.
Scientific Research Applications
Vinylmethyldiacetoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates .
Mechanism of Action
The mechanism by which vinylmethyldiacetoxysilane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The vinyl group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways. These interactions can lead to the formation of stable, cross-linked networks that enhance the properties of the final product .
Comparison with Similar Compounds
Vinylmethyldichlorosilane: Similar in structure but contains chlorine atoms instead of acetoxy groups.
Vinyltrimethoxysilane: Contains methoxy groups instead of acetoxy groups.
Vinyltriethoxysilane: Contains ethoxy groups instead of acetoxy groups.
Uniqueness: Vinylmethyldiacetoxysilane is unique due to its acetoxy functional groups, which provide distinct reactivity and stability compared to its analogs. This makes it particularly useful in applications where controlled hydrolysis and condensation are required .
Properties
Molecular Formula |
C7H11O4Si |
---|---|
Molecular Weight |
187.24 g/mol |
InChI |
InChI=1S/C7H11O4Si/c1-4-5-12(10-6(2)8)11-7(3)9/h4H,1,5H2,2-3H3 |
InChI Key |
YLNVAIQCEFKMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Si](CC=C)OC(=O)C |
Origin of Product |
United States |
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